

Tomelukast: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Activity

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Compound of Interest

Compound Name: Tomelukast

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomelukast, also known by its developmental code LY171883, is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors. This technical guide provides a comprehensive overview of **Tomelukast**'s chemical structure, physicochemical and pharmacological properties, and its mechanism of action. The information is curated for researchers and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Chemical Structure and Identification

Tomelukast is a member of the acetophenone class of organic compounds. Its chemical structure is characterized by a substituted 1-phenylethanone core.

Chemical Name (IUPAC): 1-[2-hydroxy-3-propyl-4-[4-(2H-tetrazol-5-yl)butoxy]phenyl]ethanone[1][2]

Synonyms: LY171883, LY-171883[1][2]

Chemical Formula: C₁₆H₂₂N₄O₃[3]

Molecular Weight: 318.37 g/mol

Canonical SMILES: CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC2=NNN=N2

InChI Key: MWYHLEQJTQJHSS-UHFFFAOYSA-N

Physicochemical Properties

A summary of the known physicochemical properties of **Tomelukast** is presented in Table 1. This data is essential for formulation development, pharmacokinetic studies, and understanding the drug's behavior in biological systems.

Table 1: Physicochemical Properties of **Tomelukast**

Property	Value	Source
Molecular Formula	C ₁₆ H ₂₂ N ₄ O ₃	
Molecular Weight	318.37 g/mol	
Appearance	Crystalline solid, White to off-white	
Solubility	- Soluble in Ethanol, DMSO, and DMF (~25 mg/mL) - Soluble in 0.5 M Na ₂ CO ₃ (15 mg/mL)	

Further data on properties such as melting point, pKa, and logP for **Tomelukast** are not readily available in the public domain and would likely require experimental determination or access to proprietary data.

Pharmacological Properties and Mechanism of Action

Tomelukast is a selective antagonist of the cysteinyl leukotriene receptors, primarily targeting the CysLT₁ receptor. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions.

Primary Mechanism of Action: CysLT1 Receptor Antagonism

Tomelukast competitively binds to the CysLT1 receptor, preventing the binding of endogenous leukotrienes. This blockade inhibits the downstream signaling cascade that leads to bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment.

The affinity of **Tomelukast** for the leukotriene D4 receptor has been quantified in guinea pig tissues, as detailed in Table 2.

Table 2: Pharmacological Activity of **Tomelukast**

Parameter	Tissue	Value	Source
Dissociation Constant (KB) for LTD ₄ receptor	Guinea pig ileum	0.07 μM	
Dissociation Constant (KB) for LTD ₄ receptor	Guinea pig parenchyma	0.34 μM	
IC ₅₀ (Phosphodiesterase inhibition)	Human polymorphonuclear leukocytes	22.6 μM	
Agonism	Peroxisome proliferator-activated receptor γ (PPARγ)	50-100 μM	

Signaling Pathway

The antagonism of the CysLT1 receptor by **Tomelukast** interrupts the Gq protein-coupled signaling pathway. This prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol triphosphate (IP3) and diacylglycerol (DAG). The subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC) are thereby inhibited, leading to a reduction in the inflammatory response.



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CysLT1 Receptor Signaling Pathway and **Tomelukast** Inhibition.

Experimental Protocols

Detailed experimental protocols for **Tomelukast** are often proprietary. However, based on the foundational study by Fleisch et al. (1985), a general methodology for an in vitro binding assay can be outlined.

In Vitro Radioligand Binding Assay (General Protocol)

Objective: To determine the binding affinity of **Tomelukast** for the CysLT1 receptor.

Materials:

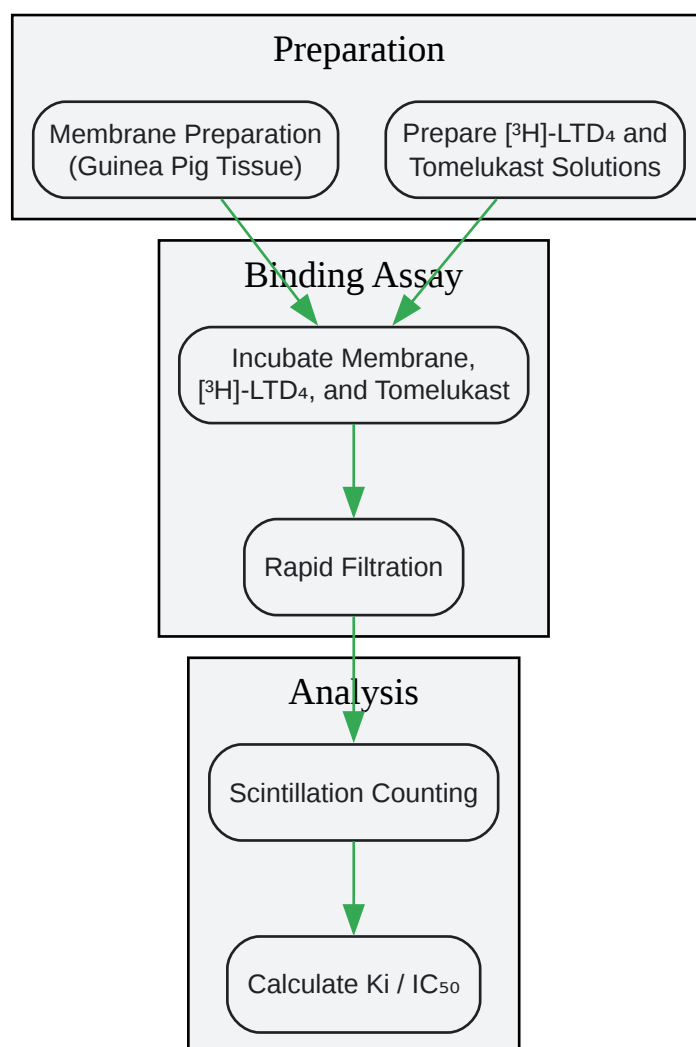
- [³H]-LTD₄ (radioligand)
- Guinea pig lung or ileum membrane preparations (source of CysLT1 receptors)
- **Tomelukast** (test compound)
- Binding buffer (e.g., Tris-HCl buffer with MgCl₂ and other additives)
- Glass fiber filters
- Scintillation cocktail and counter

Methodology:

- Membrane Preparation: Homogenize guinea pig lung or ileum tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the binding

buffer.

- **Binding Reaction:** In reaction tubes, combine the membrane preparation, a fixed concentration of [^3H]-LTD₄, and varying concentrations of **Tomelukast** (or vehicle for total binding). For non-specific binding, add a high concentration of unlabeled LTD₄.
- **Incubation:** Incubate the reaction mixtures at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
- **Filtration:** Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
- **Quantification:** Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the K_i or IC_{50} value for **Tomelukast**.



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General Workflow for an In Vitro Radioligand Binding Assay.

Conclusion

Tomelukast is a well-characterized leukotriene receptor antagonist with selective activity against the CysLT₁ receptor. Its chemical and pharmacological properties make it a valuable tool for research into the role of cysteinyl leukotrienes in inflammatory diseases. This technical guide provides a foundational understanding of **Tomelukast** for scientists and researchers in the field of drug discovery and development. Further experimental investigation is required to fully elucidate its complete physicochemical profile and detailed in vivo pharmacology.

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References

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